molecular formula C8H12Cl2N2O3 B2577381 2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2287259-90-7

2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride

Cat. No. B2577381
CAS RN: 2287259-90-7
M. Wt: 255.1
InChI Key: RLIJSJOKGFYZQC-UHFFFAOYSA-N
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Description

“2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” is a chemical compound with the molecular weight of 271.1 . It is also known by its IUPAC name "2-amino-3-(2-amino-4-hydroxypyrimidin-5-yl)propanoic acid dihydrochloride" .


Chemical Reactions Analysis

The chemical reactions involving “2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” could not be found in the available resources. Chemical reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The molecular weight of “2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” is 271.1 . Other specific physical and chemical properties could not be found in the available resources .

Scientific Research Applications

Antibacterial Agents Synthesis

One notable application is in the synthesis of antibacterial agents, where derivatives of pyridonecarboxylic acids exhibit significant antibacterial activity. Egawa et al. (1984) developed compounds with amino- and/or hydroxy-substituted cyclic amino groups, showing more activity than enoxacin, indicating potential for further biological study (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, Matsumoto, 1984).

Crystal Structure Analysis

Another application involves crystal structure analysis, as demonstrated by Park et al. (2016), who detailed the crystal structure of a pyridine herbicide, showcasing N—H⋯O, O—H⋯O, N—H⋯F hydrogen bonds, and weak π–π interactions (Park, Choi, Kwon, Kim, 2016).

Synthesis and Reactions of Pyridine N-Oxides

The synthesis and reactions of pyridine N-oxides and their derivatives have been explored by Bencková and Krutošíková (1999), who developed methods for producing furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and furo[3,2-c]pyridine-4-carbonitriles, highlighting the compound's versatility in creating complex molecular structures (Bencková, Krutošíková, 1999).

Hydrogen Bonding Studies

The study of hydrogen bonding in related compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, offers insights into the chemical's structural properties and potential for forming chelate rings, as investigated by Dobbin et al. (1993) (Dobbin, Hider, Rizvi, Maki, Helm, 1993).

Antimicrobial Activity

Furthermore, the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This was demonstrated in research by Hossan et al. (2012), indicating the compound's potential in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, Amr, 2012).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are often included in its Material Safety Data Sheet (MSDS). The MSDS for “2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” could not be found in the available resources .

Future Directions

The future directions for research on “2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride” could not be found in the available resources .

properties

IUPAC Name

2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-7(11)10-4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIJSJOKGFYZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride

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